Boc-L-Glu(cHx)-OH
Description
Significance as a Chiral Building Block in Complex Molecular Synthesis
Many biologically active molecules, particularly pharmaceuticals and natural products, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Consequently, the ability to synthesize a specific enantiomer is crucial in medicinal chemistry and drug development. buchler-gmbh.com
A "chiral building block" is a relatively small, optically pure molecule that is incorporated into the synthesis of a larger, more complex target molecule, imparting its specific stereochemistry to the final product. buchler-gmbh.com This "chiral pool synthesis" approach, which uses readily available chiral molecules like amino acids, is an efficient strategy for constructing complex chiral structures. buchler-gmbh.com
Boc-L-Glu(cHx)-OH is a significant chiral building block for several reasons:
Defined Stereochemistry : As a derivative of the natural amino acid L-glutamic acid, it possesses a defined stereocenter at the alpha-carbon, which can be reliably transferred to a target molecule. beilstein-journals.org
Versatile Functionality : The molecule contains multiple reactive sites—the free α-carboxylic acid, the protected α-amino group, and the protected side-chain carboxyl group. The orthogonal protecting groups (Boc and cHx) allow for the selective deprotection and reaction at these different sites, enabling the construction of complex molecular architectures. chemimpex.comchemimpex.com
Applications in Drug Design : Its structural features make it a valuable component in the synthesis of peptide-based drugs and other therapeutic agents. chemimpex.comchemimpex.com The cyclohexyl group can enhance lipophilicity, which may improve properties like membrane permeability. chemimpex.com By serving as a rigid and stereochemically defined scaffold, it allows for the precise spatial arrangement of other functional groups, which is critical for effective interaction with biological targets like receptors and enzymes. The use of such protected glutamic acid derivatives is integral to the synthesis of various glutamate (B1630785) analogues for detailed studies of receptor interactions and for creating novel therapeutic compounds. beilstein-journals.org
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Synonym |
Boc-L-Glu(OcHx)-OH;Boc-Glu(OcHx)-OH |
Origin of Product |
United States |
Synthetic Methodologies for N Alpha T Butyloxycarbonyl L Glutamic Acid Gamma Cyclohexylester
Precursor Synthesis and Derivatization Approaches
The synthesis of Boc-L-Glu(cHx)-OH is fundamentally a process of selective protection and derivatization of the L-glutamic acid molecule. The primary goal is to attach a tert-Butyloxycarbonyl (Boc) group to the alpha-amino group and a cyclohexyl ester to the gamma-carboxyl group, while leaving the alpha-carboxyl group free.
A common and logical precursor for this synthesis is N-Boc-L-glutamic acid (Boc-Glu-OH). sigmaaldrich.comguidechem.com This starting material already possesses the required Boc protection on the alpha-amino group. The synthetic challenge is then reduced to the selective esterification of the side-chain gamma-carboxyl group.
A prevalent method for achieving such selective esterification involves the formation of an internal anhydride (B1165640) of N-Boc-L-glutamic acid. This anhydride can be formed by treating N-Boc-L-glutamic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting N-Boc-L-glutamic acid anhydride is then subjected to nucleophilic attack by cyclohexanol. The reaction is regioselective, with the alcohol preferentially attacking the gamma-carbonyl carbon of the anhydride, leading to the desired gamma-cyclohexyl ester product.
Alternative strategies, drawing from general principles in peptide chemistry, might involve starting with L-glutamic acid and employing an orthogonal protection scheme. For instance, the alpha-carboxyl and alpha-amino groups could be temporarily protected using groups that can be removed under conditions that leave the gamma-ester intact. Following the esterification of the free gamma-carboxyl group with cyclohexanol, these temporary protecting groups would be removed, and the Boc group would be introduced onto the alpha-amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Table 1: Key Precursors and Reagents
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| L-Glutamic Acid | 56-86-0 | Ultimate starting material |
| N-Boc-L-Glutamic acid | 2419-94-5 | Key precursor with pre-protected α-amino group. sigmaaldrich.comguidechem.com |
| Cyclohexanol | 108-93-0 | Reagent for forming the γ-cyclohexyl ester |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Reagent for introducing the Boc protecting group |
Optimization of Reaction Conditions and Yield in Synthesis
The efficiency and success of the synthesis of this compound hinge on the careful optimization of several reaction parameters. The primary objectives of this optimization are to maximize the product yield, minimize the formation of byproducts (such as the corresponding alpha-ester), and prevent racemization at the chiral center. researchgate.net
Reaction Conditions: The esterification reaction is typically performed under anhydrous conditions to prevent the hydrolysis of activated intermediates and the anhydride. The choice of solvent is critical; aprotic solvents that can dissolve the reactants without participating in the reaction are preferred.
Solvents: Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dioxane are commonly used solvents. researchgate.netresearchgate.net DMF is often chosen for its excellent solvating properties for amino acid derivatives.
Temperature: The reaction temperature is carefully controlled to manage the reaction rate and suppress side reactions. The initial activation and coupling steps are often carried out at reduced temperatures (e.g., 0 °C), followed by a period of stirring at room temperature to drive the reaction to completion. researchgate.net
Catalysts and Additives: The use of a catalyst or an activating additive is standard practice in esterification reactions to enhance the reaction rate. In carbodiimide-mediated reactions, 4-dimethylaminopyridine (B28879) (DMAP) is frequently added in catalytic amounts to facilitate the ester formation.
Yield and Purification: The stoichiometry of the reactants is a key factor influencing the yield. researchgate.net An excess of either the alcohol or the activated acid may be used to ensure complete conversion of the limiting reagent. Following the reaction, a meticulous workup and purification protocol is essential. This typically involves an aqueous wash to remove water-soluble reagents and byproducts, followed by purification of the crude product using column chromatography on silica (B1680970) gel. The purity of the final product is commonly verified using techniques such as Thin-Layer Chromatography (TLC), which is often cited in quality control for this compound. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com
Table 2: Optimization Parameters for Synthesis
| Parameter | Conditions/Options | Purpose and Considerations |
|---|---|---|
| Coupling/Activating Agents | DCC, DIC/HOBt researchgate.net | To activate the γ-carboxyl group for esterification. Choice affects reaction efficiency and byproduct profile. |
| Solvent | DMF, DCM, THF, Dioxane researchgate.netresearchgate.net | To dissolve reactants and facilitate the reaction. Must be inert and anhydrous. |
| Temperature | 0 °C to Room Temperature | To control reaction kinetics, minimizing racemization and side product formation. researchgate.net |
| Catalyst | DMAP | To accelerate the esterification reaction. |
| Purification Method | Column Chromatography | To isolate the desired product from unreacted starting materials and byproducts. |
| Purity Analysis | TLC alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com, HPLC | To confirm the purity of the final this compound. |
Role in Protecting Group Strategies
N-alpha-Protection (Boc) Chemistry and Mechanisms
The tert-butyloxycarbonyl (Boc) group is one of the most widely used temporary protecting groups for the α-amino function of amino acids in peptide synthesis. masterorganicchemistry.comnumberanalytics.comresearchgate.net Its primary role is to prevent the amino group from reacting during the formation of a peptide bond, thereby avoiding the uncontrolled polymerization of the amino acid. peptide.comresearchgate.net
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk The mechanism involves the nucleophilic attack of the α-amino group on one of the carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.com This reaction forms a stable carbamate (B1207046) linkage that effectively masks the amine's reactivity under the conditions required for peptide coupling. fishersci.co.uktotal-synthesis.com
The key advantage of the Boc group lies in its acid-labile nature. masterorganicchemistry.compeptide.com The deprotection mechanism is initiated by protonation of the carbamate oxygen under acidic conditions, commonly using trifluoroacetic acid (TFA). wikipedia.orgmdpi.com This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation, which subsequently decomposes into gaseous products like isobutylene (B52900) and carbon dioxide, facilitating an almost quantitative and clean removal. masterorganicchemistry.comfishersci.co.ukpeptide.com This selective removal allows the newly liberated α-amino group to participate in the next coupling step of the growing peptide chain. peptide.com
| Feature | Description |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Target Functional Group | α-Amino group |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) numberanalytics.comfishersci.co.uk |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.comfishersci.co.uk |
| Mechanism | Acid-catalyzed carbamate hydrolysis fishersci.co.ukmdpi.com |
Gamma-Carboxyl Protection (Cyclohexyl Ester) Stability and Orthogonality
The cyclohexyl ester is notably stable under the moderately acidic conditions used for the repeated cleavage of the N-α-Boc group (e.g., 50% TFA in DCM). core.ac.uk It is also stable to the basic conditions sometimes employed during peptide synthesis. This stability is crucial for the integrity of the peptide chain during its stepwise assembly. nih.gov Compared to other esters like the benzyl (B1604629) ester, the cyclohexyl ester demonstrates superior resistance to premature cleavage and significantly reduces the incidence of certain side reactions. peptide.comnih.gov
The concept of orthogonality is central to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.orgiris-biotech.de The protection scheme of Boc-L-Glu(cHx)-OH exemplifies a quasi-orthogonal system. peptide.com The N-α-Boc group is labile to moderate acid, while the γ-cyclohexyl ester requires much stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal. peptide.comnih.gov This differential lability allows for the sequential deprotection of the α-amino group for chain elongation without affecting the side-chain protection. peptide.com
| Protecting Group | Stability Conditions | Cleavage Conditions | Orthogonality Principle |
| N-α-Boc | Stable to base, hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com | Moderate acid (e.g., TFA). wikipedia.orgmasterorganicchemistry.com | Cleaved without affecting γ-cHx ester. peptide.com |
| γ-Cyclohexyl Ester | Stable to moderate acid (TFA) and base. nih.gov | Strong acid (e.g., HF). nih.govresearchgate.net | Remains intact during N-α-Boc cleavage. |
Selective Deprotection Methodologies
The success of a peptide synthesis campaign hinges on the ability to selectively remove protecting groups at the appropriate stages. The strategy employed with this compound relies on a graded acidolysis approach, where different levels of acid strength are used to cleave specific protecting groups. core.ac.uk
The deprotection of the N-α-Boc group is a routine step in Boc-based SPPS. chempep.com It is typically accomplished by treating the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) for a short period. wikipedia.orgchempep.com These conditions are mild enough to leave the γ-cyclohexyl ester and the bond linking the peptide to the resin largely unaffected. core.ac.uk
Final deprotection, which involves cleaving the γ-cyclohexyl ester and other permanent side-chain protecting groups, as well as releasing the peptide from the resin, requires a much stronger acid. researchgate.net The most common reagent for this global deprotection in Boc chemistry is anhydrous hydrogen fluoride (HF). peptide.comresearchgate.net The cyclohexyl ester is quantitatively cleaved by HF treatment, regenerating the free carboxylic acid of the glutamic acid side chain. nih.govresearchgate.net
In complex syntheses, such as those for branched or cyclic peptides, a higher degree of orthogonality is required. wikipedia.orgsigmaaldrich.com While the Boc/cHx combination is primarily based on differential acid lability, it can be integrated into more complex orthogonal schemes. peptide.combzchemicals.com For instance, if a peptide also contained a base-labile Fmoc group or a group removable by hydrogenolysis (like a benzyl ester), one could selectively deprotect that specific site without affecting the Boc or cyclohexyl groups. masterorganicchemistry.comwikipedia.org The ability to remove different classes of protecting groups (acid-labile, base-labile, fluoride-labile, etc.) under distinct, non-interfering conditions is the hallmark of a truly orthogonal strategy. wikipedia.orgorganic-chemistry.orgiris-biotech.de This allows for site-specific modifications on the peptide chain while it is still attached to the solid support. peptide.com
Minimization of Side Reactions during Protecting Group Manipulations
A key advantage of using the cyclohexyl ester for protecting the glutamic acid side chain is the significant suppression of common side reactions. alfa-chemistry.comnih.gov One major issue with glutamic acid residues, particularly when protected as benzyl esters, is the formation of pyroglutamate. peptide.comnih.gov This intramolecular cyclization of an N-terminal glutamic acid residue is a chain-terminating reaction. Studies have shown that the use of the cyclohexyl ester markedly suppresses this side reaction during coupling steps. nih.gov
Similarly, in the case of aspartic acid, the analogous side reaction is aspartimide formation, which can lead to a mixture of α- and β-coupled peptides. peptide.com The use of cyclohexyl esters for aspartic acid has been shown to dramatically reduce aspartimide formation compared to benzyl esters, especially during exposure to bases or strong acids. core.ac.ukpeptide.comnih.gov By extension, the steric bulk and electronic properties of the cyclohexyl group on glutamic acid provide enhanced stability and minimize unwanted cyclization pathways. The deprotection of glutamic acid residues during the final HF cleavage can also lead to the formation of an acylium ion, which may cyclize or react with scavengers. peptide.com The robust nature of the cyclohexyl ester helps to ensure the integrity of the glutamic acid residue throughout the synthesis until the final, controlled deprotection step. nih.gov
| Side Reaction | Common Precursor | Mitigating Factor of γ-cHx Ester |
| Pyroglutamate Formation | N-terminal Glu(OBzl) residue. nih.gov | The cyclohexyl ester markedly suppresses this intramolecular cyclization. nih.gov |
| Aspartimide Formation (analogy) | Asp(OBzl) residue adjacent to specific amino acids. peptide.compeptide.com | Cyclohexyl ester significantly reduces imide formation under both acidic and basic conditions. peptide.comnih.gov |
| Acylium Ion Formation | Unprotected γ-carboxyl group during HF cleavage. peptide.com | Stable protection until final cleavage minimizes premature side reactions. nih.govpeptide.com |
Applications in Peptide Synthesis Chemistry
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-L-Glu(cHx)-OH
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of peptide chemistry where a peptide is assembled on a solid support, or resin. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS, and this compound is well-suited for this methodology. biosynth.comissuu.com The cyclohexyl ester side-chain protection of this compound is notably stable throughout the synthesis and is typically removed during the final cleavage from the resin. researchgate.net
The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is a critical step in SPPS, facilitated by coupling reagents. The choice of coupling reagent can significantly impact the efficiency of the reaction, especially for sterically hindered amino acids or "difficult sequences." researchgate.net
Common carbodiimide-based activators like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are effective for activating the carboxylic acid of this compound for coupling. bachem.compeptide.com The use of these additives helps to suppress side reactions and minimize racemization. bachem.com For challenging couplings, more potent phosphonium (B103445) or aminium-based reagents such as BOP, PyBOP, HBTU, and HATU can be employed to achieve higher yields. bachem.comnih.gov Microwave-assisted SPPS has also emerged as a technique to enhance coupling efficiency and reduce reaction times, and reagents like COMU are particularly suitable for this application. bachem.comresearchgate.net
Table 1: Common Coupling Reagents in Boc-SPPS
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC | Widely used, cost-effective. Byproduct of DCC is insoluble, while DIC's is soluble. peptide.com |
| Additives | HOBt, HOAt, OxymaPure | Used with carbodiimides to reduce racemization and improve efficiency. bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Popular for their high coupling rates and solubility of byproducts. bachem.compeptide.com |
The selection of an appropriate solid support is crucial for successful SPPS. This compound is compatible with various resins commonly used in Boc chemistry, such as Merrifield and PAM (phenylacetamidomethyl) resins. issuu.comissuu.com These are typically polystyrene-based resins crosslinked with divinylbenzene (B73037) (DVB). issuu.com
Merrifield resins, which are chloromethylated polystyrene, are a traditional choice. issuu.comissuu.com The first amino acid, in this case, this compound, can be attached to the resin via its carboxyl group, often as a cesium salt, to form a benzyl (B1604629) ester linkage. issuu.comissuu.com PAM resins are an alternative that can offer improved stability of the peptide-resin linkage during synthesis. chemimpex.com Pre-loaded resins, where this compound is already attached to the solid support, are also commercially available, such as Boc-L-Glu(cHx)-Merrifield Resin, which can streamline the initial steps of the synthesis. issuu.comissuu.com The loading capacity of the resin, typically expressed in millimoles per gram (mmol/g), is an important parameter that dictates the scale of the synthesis. issuu.comchemimpex.com
Table 2: Resin Compatibility for this compound
| Resin Type | Linkage Type | Typical Loading | Key Characteristics |
|---|---|---|---|
| Merrifield Resin | Benzyl Ester | >0.5 mmol/g | Standard resin for Boc-SPPS, requires strong acid for cleavage. issuu.comissuu.com |
| PAM Resin | Phenylacetamidomethyl | 0.3-0.8 meq/g | Offers enhanced acid stability of the peptide-resin bond compared to Merrifield. chemimpex.com |
| Pre-loaded Resins | Varies | Varies | Simplifies the synthesis process by eliminating the first amino acid loading step. issuu.comissuu.com |
"Difficult sequences" in peptide synthesis often arise from the aggregation of peptide chains on the resin, which hinders subsequent coupling and deprotection steps. nih.gov Peptides containing hydrophobic residues or those prone to forming secondary structures like β-sheets are particularly susceptible. nih.gov
Several strategies can be employed to overcome these challenges when incorporating glutamic acid derivatives like this compound:
Chaotropic agents: Adding salts like LiCl or solvents that disrupt hydrogen bonding can help to break up aggregates. researchgate.netsigmaaldrich.com
Elevated temperature and microwave irradiation: Performing the synthesis at higher temperatures or using microwave energy can enhance reaction kinetics and disrupt aggregation. researchgate.netresearchgate.net
Backbone modifications: The introduction of pseudoprolines or other backbone-modifying groups can disrupt the secondary structures that lead to aggregation. peptide.com
Solvent choice: Utilizing solvent mixtures with strong solvating properties, such as a combination of DCM, DMF, and NMP, can improve the solubility of the growing peptide chain. nih.gov Research has shown that Boc-based SPPS can sometimes yield better results for difficult sequences compared to the Fmoc-based strategy, partly due to the ability of the trifluoroacetic acid (TFA) used for deprotection to dissolve the protected peptide chain and disrupt secondary structures. nih.gov
Solution-Phase Peptide Synthesis Applications
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides. In this approach, the reactions are carried out in a homogeneous solution. This compound can be readily used in solution-phase synthesis. mdpi.com The principles of protection and coupling are similar to SPPS, but purification after each step is typically achieved by extraction or crystallization. ucl.ac.uk The use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and efficient peptide bond formation in solution-phase synthesis with both Boc and Fmoc-protected amino acids. mdpi.com
Fragment Condensation Techniques
For the synthesis of very long peptides or small proteins, a convergent approach known as fragment condensation can be more efficient than a linear, stepwise synthesis. acs.org This method involves the synthesis of several smaller peptide fragments, which are then coupled together. ucl.ac.uk this compound can be incorporated into these fragments, which are typically synthesized using either solid-phase or solution-phase methods. psu.edu The protected fragments are then coupled in solution, often using coupling reagents like water-soluble carbodiimides (e.g., EDC) with HOBt, or via azide-based methods. researchgate.netpsu.edu
Synthesis of Modified Peptides and Peptide Conjugates
The versatility of this compound extends to the synthesis of modified peptides and peptide conjugates. The carboxylic acid side chain of the glutamic acid residue, once deprotected, provides a handle for further chemical modification. This allows for the attachment of various molecules, such as labels, drugs, or polymers, to create peptide conjugates with specific functionalities. mdpi.comnih.gov For instance, the glutamic acid side chain can be coupled to other molecules after the main peptide chain has been assembled. mdpi.com Furthermore, haloacetylated peptides can be synthesized and subsequently conjugated to carrier proteins or other molecules containing a thiol group to form stable thioether linkages. google.com
Contributions to Peptidomimetic Design and Synthesis
Integration into Conformationally Constrained Peptidomimetics
A primary goal in peptidomimetic design is to restrict the conformational flexibility of a peptide to favor a bioactive shape, which can lead to enhanced binding affinity, specificity, and metabolic stability. beilstein-journals.orgnih.gov The incorporation of Boc-L-Glu(cHx)-OH is a key strategy for achieving this conformational rigidity.
The utility of the cyclohexyl (cHx) ester in this context stems from its chemical stability and steric bulk. During solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy, side chains of acidic amino acids like aspartic and glutamic acid can be susceptible to side reactions. One common and problematic side reaction is the acid-catalyzed formation of a cyclic imide (aspartimide), which can lead to a mixture of products and compromise the integrity of the final peptide. The cyclohexyl ester protecting group on the glutamic acid side chain offers enhanced resistance to acid-catalyzed side reactions compared to more common protecting groups like the benzyl (B1604629) (Bzl) ester. ug.edu.pl
Scaffold Design Utilizing this compound as a Core Building Block
Peptide scaffolds provide a structural framework upon which pharmacophoric elements can be displayed in a precise orientation. This compound serves as a valuable and versatile building block in the synthesis of such scaffolds. chemimpex.comiris-biotech.de Its bifunctional nature, with a free α-carboxylic acid for peptide bond formation and a protected γ-carboxylic acid, allows for its seamless integration into a peptide backbone while reserving the side chain for future, specific chemical modifications.
One major application in scaffold design is the synthesis of "stapled" or cyclic peptides. explorationpub.com In this approach, a covalent linkage is introduced between two amino acid side chains within a peptide to lock it into a specific conformation, often an α-helix. Glutamic acid is frequently used as one of the residues for forming this bridge, typically via an amide bond (lactam bridge) with a basic amino acid like lysine. explorationpub.com The synthesis of these structures requires an orthogonal protection strategy, where the side chains intended for cyclization can be deprotected without affecting other protecting groups. This compound is well-suited for this role within a Boc-SPPS framework. The robust cyclohexyl ester protects the glutamic acid side chain throughout the assembly of the linear peptide sequence. ug.edu.plsigmaaldrich.com Once the linear precursor is complete, a different chemical method would be used to deprotect the cHx group and the corresponding group on the partner amino acid, allowing for a specific, on-resin cyclization to form the constrained scaffold.
Furthermore, this compound can be a precursor for more complex scaffolds, such as those based on a diketopiperazine (DKP) core. DKPs are six-membered cyclic dipeptides that serve as conformationally rigid scaffolds in drug design. acs.org Activated DKPs, including those protected with a Boc group, have been identified as key intermediates for peptide elongation, effectively acting as building blocks for larger, structured peptidomimetics. acs.org The incorporation of a functionalized residue like glutamic acid, protected as a cyclohexyl ester, into a DKP structure would introduce a handle for further diversification of the scaffold.
Stereochemical Control in Peptidomimetic Construction
Maintaining the stereochemical purity of amino acids during peptide synthesis is critical for the biological activity of the final product. The L-configuration of natural amino acids is often essential for receptor recognition, and any racemization can lead to inactive or undesired isomers. The use of this compound contributes to stereochemical control primarily by minimizing side reactions that can lead to epimerization.
The process of activating the carboxylic acid of an amino acid for peptide bond formation can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization. The imidazole (B134444) ring of an unprotected histidine residue, for instance, is known to catalyze this process. peptide.com Similarly, the formation of aspartimide intermediates, as discussed earlier, can result in by-products with altered stereochemistry.
The cyclohexyl ester of this compound provides a high degree of stability, particularly in acidic conditions used for the removal of the N-terminal Boc group during SPPS. ug.edu.pl This stability prevents the formation of reactive intermediates that could compromise the stereochemical integrity of the glutamic acid residue or adjacent amino acids. By providing robust protection against side reactions, the cHx group ensures that the L-configuration of the glutamic acid is preserved throughout the synthetic sequence, a fundamental requirement for the rational design of stereochemically defined peptidomimetics. nih.gov
Application in Combinatorial Chemistry and Library Synthesis
High-Throughput Synthesis of Diverse Peptide Libraries
The generation of vast and diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. High-throughput synthesis (HTS) methodologies are employed to rapidly produce a multitude of individual peptides for subsequent screening. Boc-L-Glu(cHx)-OH is well-suited for such automated and parallel synthesis approaches. nih.govresearchgate.net
The Boc/benzyl (B1604629) strategy, a widely used method in solid-phase peptide synthesis (SPPS), often incorporates this compound. nih.gov In this strategy, the Boc group is removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), while the cyclohexyl ester side-chain protection remains intact. nih.govpeptide.com This orthogonality allows for the sequential addition of amino acids to the growing peptide chain without compromising the integrity of the glutamic acid side chain. peptide.com The stability of the cyclohexyl ester to the repeated acid treatments required for Boc group removal is a key advantage, minimizing the formation of undesired side products and ensuring the synthesis of the target peptide sequences with high fidelity. alfa-chemistry.comresearchgate.net
The process of creating these libraries often involves a "split-and-pool" synthesis method. nih.govgoogle.com This technique allows for the generation of a vast number of unique peptide sequences on individual resin beads. The use of robust and reliable building blocks like this compound is critical to the success of these complex synthetic endeavors.
Parallel Synthesis Strategies for Screening Applications
Parallel synthesis enables the simultaneous creation of a large number of discrete compounds in a spatially addressable format, such as a 96-well plate. biotage.com This approach is highly valuable for generating focused libraries of peptides for screening in biological assays. nih.gov The properties of this compound make it a compatible component in these parallel synthesis workflows.
In the context of screening, peptides are often synthesized on a solid support and then cleaved for in-solution assays. nih.gov The choice of protecting groups, including the cyclohexyl ester of this compound, must be compatible with the cleavage cocktail used to release the final peptide from the resin. The cyclohexyl ester is typically removed under strong acidic conditions, such as with hydrofluoric acid (HF), which is a common final deprotection step in Boc-based SPPS. researchgate.net
Design of Focused Libraries Incorporating Glutamic Acid Derivatives
Focused libraries are designed to explore the structure-activity relationships (SAR) of a particular peptide sequence or to optimize the properties of a lead compound. The incorporation of non-standard or modified amino acids is a common strategy in the design of such libraries. genscript.com this compound and other glutamic acid derivatives play a significant role in creating these targeted libraries.
By introducing glutamic acid with its side-chain carboxyl group protected as a cyclohexyl ester, chemists can systematically probe the influence of a bulky, lipophilic group at that specific position within a peptide sequence. chemimpex.com This can impact the peptide's conformation, binding affinity to its target, and other pharmacological properties.
The design of these focused libraries often involves the systematic replacement of amino acids in a known bioactive peptide with other natural or unnatural amino acids. genscript.com this compound provides a readily available building block for introducing a specific type of modified glutamic acid residue. The resulting library of peptides, each with a subtle variation in its structure, can then be screened to identify compounds with improved activity or selectivity.
Advanced Analytical and Spectroscopic Characterization in Complex Synthetic Contexts
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of amino acid derivatives is critical, as the presence of the incorrect enantiomer can significantly impact the biological activity and structural integrity of a peptide. Chiral HPLC is a powerful technique for determining the enantiomeric excess of compounds like Boc-L-Glu(cHx)-OH. windows.netphenomenex.com This method often employs chiral stationary phases (CSPs) that can differentiate between enantiomers. windows.netphenomenex.comrug.nl Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in resolving the enantiomers of various protected amino acids. windows.netphenomenex.comwindows.net The separation of enantiomers can also be achieved through pre-column derivatization with a chiral reagent, followed by analysis on a standard column. science.gov For many commercially available protected amino acids, the expected enantiomeric purity is greater than 99.0% enantiomeric excess (ee), a level of precision achievable with chiral HPLC. windows.netphenomenex.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and purity assessment of this compound and its resulting peptides. unibo.itnih.gov This method separates molecules based on their hydrophobicity. In the context of peptide synthesis, RP-HPLC is routinely used to analyze crude peptide mixtures after cleavage from the solid support and to purify the target peptide to a high degree. wiley-vch.depnas.org The purity of the final peptide product is typically determined by analytical RP-HPLC, with purity levels often exceeding 95%. unibo.itnih.gov Mobile phases commonly consist of water and acetonitrile (B52724) with an acidic additive like trifluoroacetic acid (TFA). windows.netbiorxiv.org
Table 1: Representative HPLC Conditions for Analysis of Related Protected Amino Acids and Peptides
| Parameter | Chiral HPLC of FMOC-Amino Acids | RP-HPLC of Peptides |
| Column | Lux® Cellulose-2, 250 x 4.6 mm, 5 µm | Jupiter 5 µm C18 300 Å, 250 x 10 mm |
| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% TFA | Gradient of water/acetonitrile with 0.1% TFA |
| Flow Rate | Not specified | 3 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Analysis Time | < 25 minutes | Typically over 45 minutes for preparative runs |
This table presents typical conditions and is for illustrative purposes. Actual conditions may vary based on the specific analyte. windows.netphenomenex.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules containing the this compound moiety. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, ROESY) NMR experiments provide invaluable information about the chemical environment of atoms and their spatial relationships within a molecule. unibo.itucl.ac.uk
In the context of peptides derived from this compound, ¹H NMR can confirm the presence of the Boc and cyclohexyl protecting groups. For instance, the nine protons of the tert-butyl group of the Boc protecting group typically appear as a singlet around 1.38 ppm in the ¹H NMR spectrum of N-Boc glutamic acid. researchgate.net The protons of the cyclohexyl group would present as a series of multiplets. Upon incorporation into a peptide, the chemical shifts of the α-proton and side-chain protons of the glutamic acid residue provide information about the local electronic environment and secondary structure. researchgate.net
Two-dimensional NMR techniques are particularly useful for assigning all proton resonances and determining the three-dimensional structure of peptides in solution. unibo.it For example, COSY experiments help identify spin-coupled protons, while ROESY or NOESY experiments reveal through-space proximities between protons, which is crucial for defining the peptide's conformation. researchgate.net Variable temperature NMR studies can also be employed to identify intramolecular hydrogen bonds, a key feature of stable secondary structures like helices and turns. unibo.it
Mass Spectrometry Applications for Peptide Sequence and Modification Confirmation
Mass spectrometry (MS) is an essential analytical tool for verifying the molecular weight and confirming the amino acid sequence of peptides synthesized using this compound. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. wiley-vch.de
Following peptide synthesis and purification, MS analysis provides the molecular weight of the synthesized peptide, allowing for confirmation that the correct amino acids, including the this compound derivative, have been incorporated. nih.govnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further validating the elemental composition of the molecule. wiley-vch.de
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. researchgate.netnih.gov In an MS/MS experiment, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation typically occurs at the peptide bonds, producing a series of ions (b- and y-ions) from which the amino acid sequence can be deduced. This allows for unambiguous confirmation that the this compound residue is in the correct position within the peptide chain. nih.gov
Table 2: Mass Spectrometry Data for a Hypothetical Peptide containing Glu(cHx)
| Peptide Sequence | Calculated Monoisotopic Mass [M+H]⁺ | Observed m/z | Ion Type |
| Ac-Ala-Glu(cHx)-Phe-NH₂ | 531.3021 | 531.3025 | [M+H]⁺ |
| 553.2844 | [M+Na]⁺ | ||
| 266.1554 | [M+2H]²⁺ |
This table is illustrative and shows expected mass spectrometric data for a hypothetical peptide.
Advanced Spectroscopic Methods for Conformational Analysis (e.g., IR, CD in derived peptides/peptidomimetics)
Beyond basic structural confirmation, advanced spectroscopic techniques are employed to investigate the higher-order structure and conformational dynamics of peptides and peptidomimetics containing this compound.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a sensitive method for analyzing the secondary structure of peptides. nih.gov The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. The frequency of this band is sensitive to the type of secondary structure present, such as α-helices, β-sheets, and turns. researchgate.netnih.gov For example, IR absorption spectra of N-Boc-protected α/β/γ-peptides have been used to identify helical structures. researchgate.net
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is another powerful technique for studying the secondary structure of chiral molecules like peptides in solution. cnr.it Peptides with defined secondary structures exhibit characteristic CD spectra. For instance, α-helical peptides typically show negative bands around 222 nm and 208 nm and a positive band around 190 nm. uni-regensburg.de In contrast, β-sheet structures show a negative band around 218 nm and a positive band around 195 nm. CD spectroscopy is often used to study how the conformation of a peptide changes in response to environmental factors, such as solvent polarity or interaction with other molecules. researchgate.netcnr.it
Table 3: Spectroscopic Signatures for Peptide Secondary Structures
| Secondary Structure | IR Amide I Band (cm⁻¹) | CD Spectral Features (nm) |
| α-Helix | ~1650-1658 | Negative bands at ~222 and ~208; Positive band at ~190 |
| β-Sheet | ~1620-1640 (antiparallel) | Negative band at ~218; Positive band at ~195 |
| β-Turn | ~1660-1685 | Varies depending on turn type |
| Random Coil | ~1640-1648 | Strong negative band near 200 |
This table provides general ranges for spectroscopic signals associated with common peptide secondary structures. researchgate.netnih.govuni-regensburg.de
Computational and Theoretical Studies
Molecular Modeling of Conformational Preferences of Boc-L-Glu(cHx)-OH and its Derivatives
Molecular modeling is instrumental in elucidating the three-dimensional structures that this compound and related peptide fragments are likely to adopt. The conformational preferences of this molecule are determined by the interplay of its constituent parts: the N-terminal tert-butoxycarbonyl (Boc) protecting group, the L-glutamic acid backbone, and the γ-cyclohexyl ester side chain.
The Boc group itself introduces significant conformational variability. Unlike a standard peptide bond, which strongly favors a trans geometry, the urethane (B1682113) amide bond of the Boc group can exist in both cis and trans conformations. nih.gov Computational energy studies on various Boc-amino acids have shown that these two forms can have nearly equal energies, allowing for a dynamic equilibrium in solution. nih.gov The presence of the bulky tert-butyl group can also lead to specific, stabilized conformations through favorable interactions with the amino acid side chain. nih.gov
For this compound, the conformational space is further defined by the dihedral angles of the glutamic acid residue (φ, ψ) and its side chain (χ1, χ2, χ3). The bulky cyclohexyl (cHx) group on the side-chain ester introduces steric constraints that influence the preferred orientations of the side chain, which in turn can affect the backbone conformation. Molecular mechanics and density functional theory (DFT) are common methods used to map the potential energy surface of such molecules. rsc.orgmdpi.com These calculations help identify low-energy conformers and the energy barriers between them. This information is crucial for understanding how this building block might influence the secondary structure (e.g., helices, turns) of a larger peptide. mdpi.com
Experimental techniques such as 2D NOESY NMR can be used alongside computational studies to validate the predicted conformer populations in solution. rsc.org The combination of theoretical analysis and empirical data provides a robust model of the molecule's structural behavior.
Quantum Chemical Calculations on Protecting Group Reactivity and Stability
Quantum chemical (QC) calculations offer a precise, electron-level understanding of the chemical stability and reactivity of the Boc protecting group on the glutamic acid derivative. The Boc group is valued for its stability under a wide range of conditions, particularly basic and nucleophilic environments, which is essential for orthogonal peptide synthesis strategies. researchgate.netorganic-chemistry.org However, it is designed to be labile under acidic conditions. wikipedia.org
QC methods can model the mechanism of this acid-catalyzed deprotection. The process involves protonation of one of the carbonyl oxygens (or the nitrogen) of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the free amine. organic-chemistry.orgwikipedia.org Computational studies can calculate the activation energies (ΔE‡) for these steps, providing a quantitative measure of the group's lability. wuxiapptec.com For instance, modeling has been used to demonstrate how different solvent environments can stabilize transition states and accelerate reactions involving Boc groups. wuxiapptec.com
These calculations also illuminate the electronic properties of this compound. The electron-withdrawing nature of the Boc group can influence the charge distribution across the molecule. acs.org This, in turn, can affect the reactivity of the α-amino group and the side-chain carboxyl group during synthesis. By calculating properties like atomic charges and molecular orbital energies, researchers can predict how the molecule will behave in different chemical environments and design reaction conditions accordingly. The stability of the Boc group is generally robust, but QC calculations can reveal subtle electronic effects exerted by the γ-cyclohexyl ester that might modulate its reactivity compared to other glutamic acid derivatives.
In silico Design of Peptidomimetics Incorporating Glutamic Acid Motifs
In silico design is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics—molecules that mimic the structure of natural peptides but possess enhanced therapeutic properties like improved stability and bioavailability. yok.gov.tr this compound is an ideal starting scaffold for designing peptidomimetics that target proteins recognizing glutamic acid residues.
The design process typically begins with a known protein target. The glutamic acid side chain, with its potential for hydrogen bonding and electrostatic interactions, is often a key recognition motif. The cyclohexyl group in this compound introduces hydrophobicity and steric bulk, which can be exploited to enhance binding affinity and specificity by filling a hydrophobic pocket in the target protein.
Computational tools are used to guide the design of novel molecules based on this glutamic acid scaffold. nih.gov Molecular docking simulations can predict how derivatives of this compound might bind to a protein's active site. yok.gov.trlongdom.org By systematically modifying the scaffold—for example, by replacing the Boc group with a stable, non-hydrolyzable moiety or by altering the cyclohexyl group—researchers can computationally screen a virtual library of compounds. chemrxiv.org The results, often ranked by a scoring function that estimates binding free energy, identify the most promising candidates for synthesis and biological testing. yok.gov.tr This rational, structure-based design approach accelerates the discovery of potent and selective modulators for protein-protein interactions or enzyme activity. nih.govchemrxiv.org
Future Perspectives in Chemical Research and Synthetic Innovation
Emerging Methodologies in Green Chemistry for Synthesis and Deprotection
The synthesis and deprotection of Boc-L-Glu(cHx)-OH are integral to its application, and green chemistry principles are driving innovation in these processes to reduce environmental impact.
Synthesis: The formation of this compound involves two key transformations: N-terminal protection with a tert-butoxycarbonyl (Boc) group and side-chain esterification with cyclohexanol. Future green methodologies are focusing on enzymatic and flow-chemistry-based approaches.
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases and proteases, offers a highly selective and environmentally benign route for forming ester bonds. mdpi.comresearchgate.net Research into lipase-catalyzed esterification in organic solvents has shown that enzymes can effectively synthesize various amino acid esters, obviating the need for harsh chemical activators. mdpi.comupm.edu.my For instance, lipases have been successfully used for the synthesis of β-amino acid esters in continuous-flow microreactors, highlighting a green and efficient strategy. mdpi.comresearchgate.net Applying similar enzymatic strategies to the cyclohexyl esterification of Boc-L-glutamic acid could reduce waste and improve the sustainability of the synthesis. upm.edu.myresearchgate.net
Catalyst-Free and Water-Mediated Reactions: Recent studies have demonstrated the potential of using water as a medium, and even as a catalyst, for protection and deprotection reactions. researchgate.nettandfonline.com Performing the Boc protection step in aqueous systems could eliminate the need for volatile and often hazardous organic solvents. tandfonline.com
Deprotection: The removal of the Boc group is traditionally achieved using strong acids like trifluoroacetic acid (TFA), often in chlorinated solvents such as dichloromethane (B109758) (DCM). acsgcipr.orgsemanticscholar.org Green chemistry aims to replace these harsh reagents and solvents.
Solvent-Free Deprotection: A significant advancement is the use of ex situ generated hydrogen chloride gas for Boc deprotection under solvent-free conditions. rsc.org This method provides the hydrochloride salt product in quantitative yields and eliminates the need for solvent-based work-up or purification, presenting a major step forward in sustainable chemistry. rsc.org
Water as a Benign Medium: Water-mediated deprotection, particularly using subcritical water at elevated temperatures (e.g., 150 °C), has emerged as a catalyst-free method for removing N-Boc groups. researchgate.netsemanticscholar.org This approach is highly attractive due to the environmental acceptability and unique properties of water, which can act as a dual acid/base catalyst under these conditions. researchgate.net
The table below summarizes emerging green chemistry approaches applicable to the synthesis and deprotection of this compound.
| Process | Traditional Method | Emerging Green Alternative | Key Advantages |
| Synthesis (Esterification) | Chemical activation (e.g., DCC) in organic solvents | Lipase-catalyzed esterification | High selectivity, mild conditions, reduced waste. mdpi.comupm.edu.my |
| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | Solvent-free HCl gas or catalyst-free hot water | Eliminates hazardous solvents and reagents, simplifies work-up. researchgate.netsemanticscholar.orgrsc.org |
Novel Applications in Advanced Organic Material Precursor Development
Beyond peptide synthesis, the unique structural features of this compound make it a promising precursor for the development of advanced organic materials. Glutamic acid and its derivatives are known to be versatile building blocks for biocompatible and biodegradable polymers. mdpi.comnih.gov
Poly(L-glutamic acid)-Based Materials: Poly(L-glutamic acid) (PGA) is a synthetic polypeptide with significant applications in the biomedical field, including drug delivery and tissue engineering. mdpi.comnih.gov PGA is typically synthesized via the ring-opening polymerization of a protected L-glutamate N-carboxyanhydride (NCA). mdpi.com The cyclohexyl ester in this compound introduces a bulky, lipophilic moiety. This feature can be exploited to tune the physical properties of resulting polymers, such as their solubility, thermal stability, and self-assembly behavior in the creation of nanomaterials like polymeric vesicles or micelles. chemimpex.comnih.gov
Liquid Crystals and Structured Polymers: The rigid and bulky cyclohexyl group can impart specific organizational properties to polymers. Materials derived from glutamic acid have been explored for applications as liquid crystals. chemimpex.com Incorporating this compound into polymer backbones could lead to new materials with ordered structures, suitable for applications in optics or as functional membranes. rsc.org
Porous Coordination Polymers (PCPs): While not a direct application of the Boc-protected form, glutamic acid itself has been studied for encapsulation within metal-organic frameworks or PCPs for controlled release applications. rsc.org Derivatives like this compound could be used in the functionalization of such frameworks, with the cyclohexyl group modifying the pore environment and influencing guest-host interactions.
Integration into Automated Synthetic Platforms
The demand for rapid synthesis of complex peptides and proteins has driven the development of automated synthetic platforms, primarily based on Solid-Phase Peptide Synthesis (SPPS) and, more recently, flow chemistry. chimia.chamidetech.com this compound is a key building block within the Boc/Bzl protection strategy for SPPS. peptide.com
Automated Solid-Phase Peptide Synthesis (SPPS): In the Merrifield solid-phase method, amino acids are sequentially coupled to a growing peptide chain anchored to a polymer resin. libretexts.orglibretexts.org The Boc group serves as a temporary Nα-protecting group, which is removed at each cycle, while the cyclohexyl ester acts as a more permanent side-chain protection that remains intact until the final cleavage from the resin. peptide.com Robotic synthesizers automate the repetitive steps of coupling, washing, and deprotection, enabling the rapid preparation of peptides. libretexts.org The physical properties of this compound, such as its good solubility in common SPPS solvents, make it highly compatible with these automated systems. chemimpex.com
Automated Fast-Flow Synthesis: A major evolution in automated synthesis is the use of continuous flow chemistry. chimia.chvapourtec.com Automated fast-flow platforms pump reagents through a reactor containing the solid support, allowing for precise control over reaction times, temperature, and efficient mixing. amidetech.com This technology has dramatically reduced the time required for each amino acid coupling cycle. nih.govpentelutelabmit.com Boc-protected amino acids, including this compound, are fundamental reagents for these advanced systems, which are capable of producing entire single-domain proteins in a matter of hours. amidetech.comnih.gov The integration of such building blocks into high-fidelity automated flow chemistry represents a powerful alternative to biological expression for producing modified proteins. nih.gov
The table below details the role of this compound in different automated synthesis platforms.
| Platform | Role of this compound | Key Features of Platform |
| Traditional Automated SPPS | Building block using Boc/Bzl strategy. peptide.com | Automated, sequential coupling on a solid resin; suitable for routine peptide synthesis. libretexts.orglibretexts.org |
| Automated Fast-Flow Synthesis | Essential reagent for rapid peptide chain elongation. amidetech.com | Continuous flow of reagents, rapid heating, in-line monitoring, significantly reduced synthesis time. chimia.chvapourtec.comnih.gov |
Q & A
Q. Methodological Answer :
- Key Variables : Reaction temperature, stoichiometry of coupling reagents (e.g., EDC·HCl, DMAP), and solvent choice (e.g., THF or DCM) critically impact yield .
- Example Protocol :
- Optimization Strategies :
- Use kinetic monitoring (TLC/HPLC) to adjust reaction time.
- Test alternative coupling agents (e.g., DCC or HOBt) to improve efficiency.
Table 1 : Synthesis Conditions and Yields from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EDC·HCl, DMAP, DCM, RT | 78% | |
| 2 | 20% piperidine, DCM, 3h | 91% |
What analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- Primary Methods :
- NMR : Confirm Boc and cHx group presence via H/C NMR (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) .
- HPLC : Assess purity (>95% recommended for reproducibility) using a C18 column and UV detection .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H] expected m/z via ESI-MS).
- Best Practices : Compare spectral data with synthetic intermediates to track deprotection efficiency .
How should researchers assess the stability of this compound under varying storage conditions?
Q. Methodological Answer :
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light for 4–8 weeks.
- Analysis : Monitor degradation via HPLC and quantify residual intact compound .
- Key Factors : Cyclohexyl esters are prone to hydrolysis in aqueous environments; use anhydrous storage conditions .
Advanced Research Questions
How can researchers resolve contradictions in spectral data during characterization?
Q. Methodological Answer :
- Step 1 : Cross-validate results using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation) .
- Step 2 : Replicate synthesis and characterization under controlled conditions to isolate variables (e.g., solvent purity, NMR shimming) .
- Step 3 : Consult literature for analogous compounds to identify expected spectral deviations .
What computational strategies predict the reactivity of this compound in peptide coupling reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict activation energies for ester hydrolysis or coupling reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in DCM vs. THF to optimize solvent choice .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
How can mechanistic studies elucidate the deprotection pathway of the Boc group?
Q. Methodological Answer :
- Isotopic Labeling : Use O-labeled water to trace hydrolysis pathways during Boc deprotection.
- Kinetic Analysis : Monitor reaction rates under acidic (TFA) vs. basic (piperidine) conditions to identify rate-determining steps .
- In Situ Spectroscopy : Employ FT-IR to detect intermediate carbamate formation during deprotection .
What experimental designs evaluate the impact of the cyclohexyl ester on solubility and reactivity?
Q. Methodological Answer :
- Solubility Screening : Test solubility in polar (e.g., MeCN) vs. non-polar (e.g., cyclohexane) solvents; cHx esters typically reduce aqueous solubility .
- Reactivity Profiling : Compare coupling efficiency of this compound with methyl or benzyl esters under identical conditions .
Table 2 : Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DCM | >50 | |
| Water | <1 | |
| THF | 30 |
How can researchers design degradation studies to identify byproducts of this compound?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV light) stress.
- Byproduct Identification : Use LC-MS/MS to characterize degradation products (e.g., free glutamic acid or cyclohexanol) .
- Ecotoxicity Assessment : Reference cyclohexanol’s aquatic toxicity (LC50 for fish: 10–100 mg/L) to guide waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
